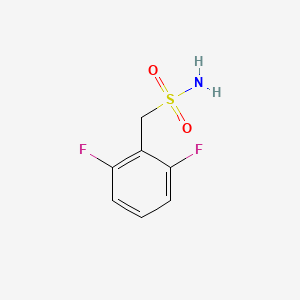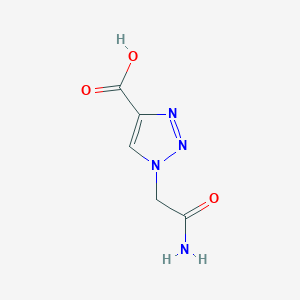
1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
1-(Carbamoylmethyl)-1H-1,2,3-triazole-4-carboxylic acid (CMT) is a novel carboxylic acid derivative of 1,2,3-triazole. CMT has been studied extensively in recent years due to its potential applications in scientific research and analytical chemistry.
Applications De Recherche Scientifique
Triazole-Based Scaffolds and Peptidomimetics
1-(Carbamoylmethyl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives are pivotal in synthesizing triazole-based scaffolds. These scaffolds are instrumental in creating peptidomimetics or biologically active compounds. The chemistry of these molecules can be complex due to potential rearrangements, but protocols have been developed to overcome these challenges (Ferrini et al., 2015).
Synthesis of Substituted Triazoles
Research has focused on the synthesis of various substituted 1,2,3-triazoles. This includes methodologies for synthesizing 1-aryl 1,2,3-triazoles, which are significant for their unique ultraviolet absorption properties and dissociation constants (Khadem et al., 1968).
Triazole Derivatives in Drug Synthesis
Triazole derivatives, including this compound, have been used as intermediates in drug synthesis. They serve as crucial components for synthesizing various pharmacologically active compounds, demonstrating the versatility of triazole chemistry in medicinal applications (Pokhodylo et al., 2010).
Supramolecular Interactions of Triazoles
The supramolecular interactions of 1,2,3-triazoles, including derivatives of this compound, have been extensively studied. These interactions have applications in supramolecular chemistry, coordination chemistry, and are crucial in the development of new materials and molecular recognition systems (Schulze & Schubert, 2014).
Antimicrobial Activity
1,2,3-Triazole derivatives, including those derived from this compound, have shown promise in antimicrobial applications. Their structure allows them to target a range of pathogens, including both Gram-positive and Gram-negative bacteria (Holla et al., 2005).
Catalytic Synthesis
Innovations in catalytic synthesis involving 1,2,3-triazoles have been explored. For instance, copper(I)-catalyzed reactions have been used to synthesize C-carbamoyl-1,2,3-triazoles, demonstrating the diverse synthetic potential of these compounds (Kwon et al., 2012).
Anticancer and Antimicrobial Potential
Recent studies have delved into the potential of 1,2,3-triazole derivatives as anticancer and antimicrobial agents. This includes the exploration of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides, highlighting the broad spectrum of biological activities these compounds can exhibit (Pokhodylo et al., 2021).
Propriétés
IUPAC Name |
1-(2-amino-2-oxoethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c6-4(10)2-9-1-3(5(11)12)7-8-9/h1H,2H2,(H2,6,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLXEYXLAVFYIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


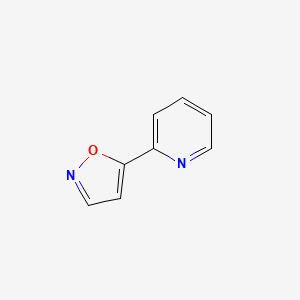

![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde](/img/structure/B1422824.png)
![5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine](/img/structure/B1422826.png)
![2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide](/img/structure/B1422829.png)
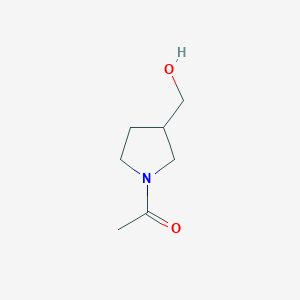
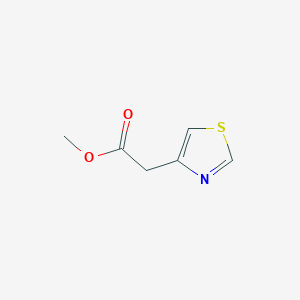
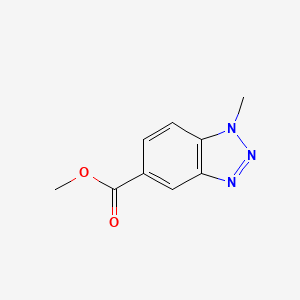
![[3-(Trifluoromethyl)cyclohexyl]methanamine](/img/structure/B1422835.png)




